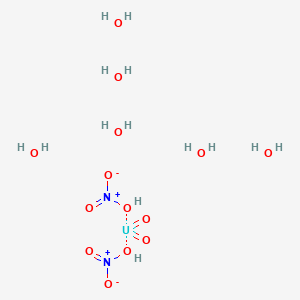
硝酸ウラニル六水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Uranyl dinitrate hexahydrate (UDNH) is an inorganic compound composed of uranium, nitrogen, and oxygen. It is a white, crystalline powder that is used in many scientific applications, such as research and lab experiments. UDNH has been studied extensively in the past few decades due to its potential applications in a variety of fields.
科学的研究の応用
合成実験指標
硝酸ウラニル、特に硝酸ウラニル六水和物は、合成実験における副産物として頻繁に生成されます。 硝酸ウラニルは、反応の進行状況を示す重要な指標となり、試薬の初期濃度の修正、または試薬の置換と合成の熱力学的(P,T)パラメータの調整の必要性を示す場合があります .
写真処理
硝酸ウラニル六水和物は、19世紀から写真処理に使用されてきました。 写真増強剤として使用されていましたが、現在ではこの用途は廃止されています .
陶磁器産業
陶磁器産業では、硝酸ウラニル六水和物は、陶器やタイルのウラニウム釉薬の前駆体として使用されていました .
分析化学
硝酸ウラニル六水和物は、分析化学の試薬として使用されます .
顕微鏡染色
化学合成における触媒
硝酸ウラニル六水和物は、室温でアルデヒド、1,3-ジカルボニル化合物、酢酸アンモニウムの三成分縮合反応による1,4-ジヒドロピリジンの合成を効率的に触媒することが判明しています .
透過型電子顕微鏡用電子密度の高い染色剤
硝酸ウラニル六水和物は、通常、透過型電子顕微鏡用の電子密度の高い染色剤として使用されます .
メタクリレート重合における局所触媒
作用機序
Target of Action
The primary targets of uranyl nitrate hexahydrate are the kidneys, liver, lungs, and brain . When ingested, it causes severe chronic kidney disease and acute tubular necrosis . It is also a lymphocyte mitogen .
Mode of Action
Uranyl nitrate hexahydrate is an oxidizing and highly toxic compound . It interacts with its targets, causing damage to organs through prolonged or repeated exposure . The compound is known to cause severe chronic kidney disease and acute tubular necrosis when ingested .
Biochemical Pathways
Uranyl nitrate hexahydrate induces acute renal injury by activating apoptosis through the JNK pathway . Early activation of signaling molecules Akt and ERK promotes tubular cell proliferation and cell survival .
Pharmacokinetics
It is known that the compound is highly soluble in water , which suggests that it could be rapidly absorbed and distributed in the body. Its high toxicity indicates that it may have a significant impact on bioavailability.
Result of Action
The result of uranyl nitrate hexahydrate’s action is severe damage to the kidneys, liver, lungs, and brain . It can cause severe chronic kidney disease and acute tubular necrosis . It is also a lymphocyte mitogen .
Action Environment
The action of uranyl nitrate hexahydrate can be influenced by environmental factors. For example, its solubility in water suggests that it could be more active in aqueous environments. Additionally, it represents a severe fire and explosion risk when heated or subjected to shock in contact with oxidizable substances .
Safety and Hazards
Uranyl dinitrate hexahydrate is highly toxic by ingestion, subcutaneous, intravenous, and intraperitoneal routes . It is a corrosive irritant to skin, eyes, and mucous membranes . It is a radioactive material and when heated to decomposition it emits toxic fumes of NOx .
Relevant Papers Several papers have been published on Uranyl dinitrate hexahydrate. For instance, a monograph for Uranyl Nitrate Hexahydrate provides a general description including typical appearance, applications, change in state (approximate), and aqueous solubility . Another paper discusses the thermal denitration of uranyl nitrate hexahydrate .
生化学分析
Cellular Effects
Uranyl dinitrate hexahydrate has been found to induce acute renal injury by activation of apoptosis through the JNK pathway . Early activation of signaling molecules Akt and ERK promotes tubular cell proliferation and cell survival . It also causes severe chronic kidney disease and acute tubular necrosis .
Molecular Mechanism
Uranyl dinitrate hexahydrate transforms into UO3 in eight main stages in the 40–300°C range, and UO3 into U3O8, in three stages with the peaks of weight loss at 580, 620, and 645°C
Temporal Effects in Laboratory Settings
It is known that uranyl nitrate hexahydrate is radioactive but chemically stable . It is a strong oxidant and hygroscopic .
Dosage Effects in Animal Models
In a study involving rats, detrimental health effects were detected after seven months of dosing with 2% uranyl nitrate hexahydrate
Metabolic Pathways
It is known that uranium alters the solute transport present in vesicles of the renal tubular cell membrane and also affects the sodium glucose transport .
特性
IUPAC Name |
dioxouranium;nitric acid;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO3.6H2O.2O.U/c2*2-1(3)4;;;;;;;;;/h2*(H,2,3,4);6*1H2;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIBVRZWDPGVQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O.O.O.O.O.O=[U]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14N2O14U |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13520-83-7 |
Source


|
| Record name | Uranyl nitrate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does uranyl dinitrate hexahydrate interact with the ligand N-salicylidene-2-(bis(2-hydroxyethyl)amino)ethyl-amine (H3sabhea) and what are the structural outcomes?
A1: Uranyl dinitrate hexahydrate acts as a metal source, providing the uranyl ion (UO22+) for complexation with the H3sabhea ligand. The pentadentate H3sabhea ligand, a Schiff base, coordinates to the uranyl ion through its oxygen and nitrogen donor atoms. This reaction forms a binuclear uranyl complex, where two uranyl ions are bridged by two Hsabhea ligands []. The specific solvent used during synthesis influences the crystal structure and supramolecular arrangement of the resulting complex. For instance, using ethanol yields [{UO2(Hsabhea)}2] (1) with a monoclinic crystal system, while methanol yields [{UO2(Hsabhea)}2]·2/3MeOH (2) with a triclinic crystal system. This difference arises from variations in hydrogen bonding patterns within the crystal lattice, influenced by solvent inclusion and interactions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
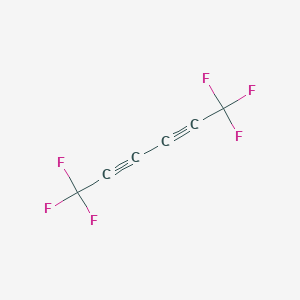


![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)
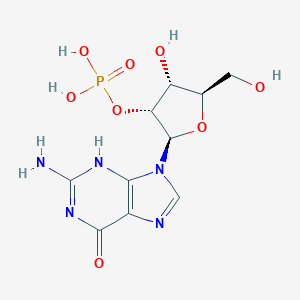


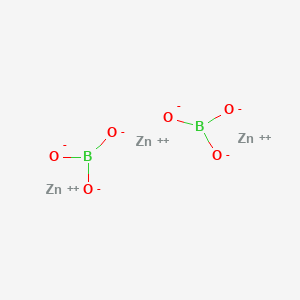
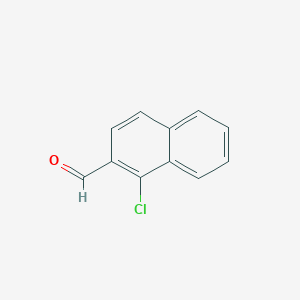
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)




